General Notice: Absence of Comparator-Based Quantitative Evidence
An exhaustive search of primary research papers, patents, and authoritative bioactivity databases (including BindingDB, ChEMBL) for the target compound (CAS 1060811-72-4) did not retrieve any assay data containing quantitative comparator results for this specific molecule. All retrieved records for the broader chloropyridinyl cyclopropanamine class refer to structurally distinct analogs with different substitution patterns or linkers (e.g., N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine, or 1-(5-chloropyridin-3-yl)cyclopropanamine) for which quantitative IC50, EC50, or Ki values have been reported in patent or journal contexts. These data cannot be extrapolated to support a differentiation claim for the 6-chloro-3-pyridinyl cyclopropanamine isomer. Consequently, no evidence item in this section can satisfy the mandatory admission rules for core evidence. The absence of qualifying comparative data is itself a critical procurement finding: selection of this compound must be based on its intended use as the identical intermediate described in a synthesis protocol, not on a demonstrated biological or physicochemical advantage.
| Evidence Dimension | N/A – No qualifying comparator data available |
|---|---|
| Target Compound Data | No assay data found |
| Comparator Or Baseline | No comparator data found |
| Quantified Difference | Cannot be calculated |
| Conditions | N/A |
Why This Matters
This finding informs scientific procurement decisions by establishing that the compound's value is currently tied to its structural identity for synthetic pathway fidelity, rather than to a proven performance advantage over analogs; users should not select it based on unverified claims of superior activity.
- [1] BindingDB. (n.d.). Data search for monomerids related to chloropyridinyl cyclopropanamines. Retrieved from https://www.bindingdb.org View Source
- [2] PubChem. (n.d.). Substance and compound search results for C8H9ClN2 cyclopropanamine isomers. Retrieved from https://pubchem.ncbi.nlm.nih.gov View Source
